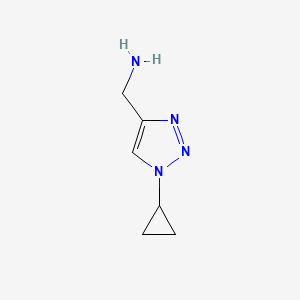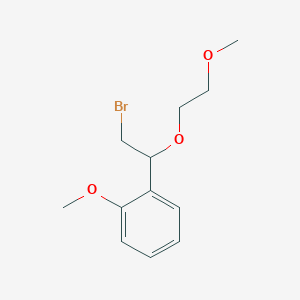
(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine: is a heterocyclic compound that features a triazole ring substituted with a cyclopropyl group and a methanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts to yield the 1,2,3-triazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of click chemistry, which are scalable and efficient, suggest that similar methodologies could be adapted for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The triazole ring can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction of the triazole ring is less common but can be achieved under specific conditions.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Antiviral Agents: Triazole derivatives have shown potential as antiviral agents.
Enzyme Inhibition: Some triazole compounds inhibit enzymes like carbonic anhydrase, making them useful in medicinal chemistry.
Industry:
Wirkmechanismus
The mechanism of action for (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine largely depends on its application. In enzyme inhibition, the triazole ring interacts with the active site of the enzyme, often through hydrogen bonding and hydrophobic interactions . This interaction can inhibit the enzyme’s activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- (1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine
- (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine
- (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine
Uniqueness:
- Cyclopropyl Group: The presence of the cyclopropyl group in (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets .
- Triazole Ring: The 1,2,3-triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold in medicinal chemistry .
Eigenschaften
Molekularformel |
C6H10N4 |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
(1-cyclopropyltriazol-4-yl)methanamine |
InChI |
InChI=1S/C6H10N4/c7-3-5-4-10(9-8-5)6-1-2-6/h4,6H,1-3,7H2 |
InChI-Schlüssel |
ALOASSNKLXEWBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C=C(N=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide](/img/structure/B15302346.png)

![4-Azaspiro[2.5]octan-6-amine](/img/structure/B15302371.png)
![4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15302376.png)

![5-[[(2S)-2-amino-2-phenyl-ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15302388.png)



![2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B15302401.png)

![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1,3-thiazol-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B15302411.png)


